molecular formula C20H14ClF3O5 B2724681 ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 421566-69-0

ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2724681
CAS No.: 421566-69-0
M. Wt: 426.77
InChI Key: JDYQPRQMWZFACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a fluorinated chromenone derivative characterized by a 4H-chromen-4-one core substituted at three critical positions:

  • Position 2: A trifluoromethyl (-CF₃) group, enhancing electron-withdrawing properties and metabolic stability.
  • Position 7: An ethoxy acetate ester (-OCH₂COOEt), which modulates solubility and serves as a hydrolyzable prodrug moiety.

Chromenones are widely studied for their anticancer, anti-inflammatory, and enzyme-inhibitory activities. The trifluoromethyl and chloro substituents in this compound likely enhance its bioactivity and pharmacokinetic profile compared to non-halogenated analogs .

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3O5/c1-2-27-16(25)10-28-13-7-8-14-15(9-13)29-19(20(22,23)24)17(18(14)26)11-3-5-12(21)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYQPRQMWZFACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The Pechmann reaction remains a cornerstone for constructing coumarin derivatives. This acid-catalyzed condensation between phenols and β-keto esters facilitates the formation of the chromen-4-one core. For the target compound, resorcinol derivatives react with ethyl (4-chlorobenzoyl)acetate under acidic conditions to yield the 4-chlorophenyl-substituted intermediate.

Representative Reaction Conditions

  • Catalyst : FeCl₃·6H₂O (10 mol%)
  • Solvent : Toluene
  • Temperature : Reflux (110°C)
  • Yield : 85–92%

Mechanistic Insight
Protonation of the β-keto ester carbonyl group initiates nucleophilic attack by the phenolic oxygen, followed by cyclodehydration to form the lactone ring.

Knoevenagel Condensation

Alternative routes employ Knoevenagel condensation, where salicylaldehydes react with active methylene compounds (e.g., ethyl cyanoacetate) in the presence of base catalysts. This method offers regioselective control for introducing substituents at the C-3 position.

Optimized Parameters

  • Catalyst : Piperidine (20 mol%)
  • Solvent : Ethanol
  • Temperature : 80°C
  • Yield : 78–88%

Functionalization of the Chromen-4-One Core

Trifluoromethylation at C-2

Introduction of the trifluoromethyl (-CF₃) group employs radical or nucleophilic trifluoromethylation. Recent advances utilize Langlois’ reagent (CF₃SO₂Na) under copper catalysis:

Procedure

  • Substrate : 3-(4-Chlorophenyl)-4H-chromen-4-one
  • Reagent : CF₃SO₂Na (2 equiv), CuI (10 mol%)
  • Solvent : DMF
  • Temperature : 120°C
  • Yield : 65–70%

Etherification at C-7

The ethoxyacetate side chain is introduced via Williamson ether synthesis, leveraging the nucleophilic displacement of a hydroxyl group by ethyl bromoacetate:

Reaction Setup

  • Base : K₂CO₃ (3 equiv)
  • Solvent : Acetone
  • Temperature : 60°C
  • Yield : 90–95%

Catalytic Systems and Reaction Optimization

Homogeneous Catalysis

Traditional acid/base catalysts (e.g., H₂SO₄, piperidine) are effective but suffer from corrosivity and poor recyclability. Modern alternatives include:

Catalyst Solvent Temperature (°C) Yield (%)
PVPP-BF₃ Ethanol 80 92
Meglumine sulfate Solvent-free 120 89
TCT/DABCO DMF 110 95

Data synthesized from

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, etherification at C-7 achieves 95% yield in 15 minutes under microwave conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Flow chemistry enhances scalability and safety. Key advantages include:

  • Precise temperature control (ΔT ±2°C)
  • Reduced side reactions (purity >98%)
  • Throughput : 5 kg/day per reactor module

Purification Strategies

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield 99% pure product.
  • Chromatography : Silica gel (hexane/ethyl acetate 4:1) removes residual catalysts.

Analytical Characterization

Critical quality control parameters and their analytical methods:

Parameter Method Specification
Purity HPLC (C18 column) ≥99%
Melting Point DSC 142–144°C
CF₃ Content ¹⁹F NMR δ -62.5 ppm

Data adapted from

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetate moiety, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Chemical Properties and Structure

Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is characterized by its chromenone structure, which contributes to its biological activity. The compound's molecular formula is C18H14ClF3O3C_{18}H_{14}ClF_3O_3, and it features a trifluoromethyl group that enhances its lipophilicity and biological interactions.

Scientific Research Applications

  • Antimicrobial Activity
    • Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold were tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • The anticancer properties of this compound have been investigated through in vitro assays on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited IC50 values below 20 µM, suggesting potent anticancer activity attributed to mechanisms involving apoptosis and oxidative stress induction .
  • Anti-inflammatory Effects
    • This compound has also been evaluated for anti-inflammatory properties. In vivo studies demonstrated a reduction in inflammation markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various derivatives of this compound revealed that compounds with electron-withdrawing groups showed enhanced antibacterial activity. The study utilized the well diffusion method for antimicrobial screening, confirming the efficacy of these compounds against multiple microbial strains .

Case Study 2: Anticancer Activity

In a separate investigation, derivatives were tested against a panel of cancer cell lines. The findings highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cells, with mechanisms linked to oxidative stress pathways. The study suggested further exploration into structure-activity relationships to optimize anticancer efficacy .

Data Table: Biological Activities Summary

Activity TypeCompound DerivativeMIC/IC50 ValueTarget Organism/Cell Line
AntimicrobialEthyl derivative 110 µg/mLStaphylococcus aureus
AntimicrobialEthyl derivative 225 µg/mLEscherichia coli
AnticancerEthyl derivative 3<20 µMMCF-7 (breast cancer)
AnticancerEthyl derivative 4<20 µMHeLa (cervical cancer)
Anti-inflammatoryEthyl derivative 5N/AIn vivo model

Mechanism of Action

The mechanism of action of ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interfering with signaling pathways: Affecting the expression of genes and proteins involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
Target Compound : Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3-(4-Cl-C₆H₄), 2-CF₃, 7-OCH₂COOEt C₂₁H₁₆ClF₃O₅ High lipophilicity (logP ~4.2*), potential anticancer activity
Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate (6.2.5) 3-(4-F-C₆H₄), 2-CF₃, 7-OCH₂COOMe C₂₀H₁₃F₄O₅ Reduced logP (~3.8*) due to methyl ester; moderate cytotoxicity against MCF-7 (IC₅₀ = 12.3 µM)
2-((3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetic Acid (6.2.6) 3-(4-F-C₆H₄), 2-CF₃, 7-OCH₂COOH C₁₈H₁₁F₄O₅ Increased solubility (acid form); lower anticancer activity (IC₅₀ > 20 µM)
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate 3-C₆H₅, 2-H, 7-OCH₂COOEt C₁₉H₁₆O₅ Absence of CF₃ and Cl reduces metabolic stability; unconfirmed bioactivity
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 3-(4-Cl-C₆H₄), 2-CF₃, 7-OBz(4-Me) C₂₄H₁₄ClF₃O₄ Higher molecular weight (493.8 g/mol); steric hindrance from benzoate may reduce enzymatic hydrolysis
3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate 3-(2-naphthyloxy), 2-CF₃, 7-OBz(3-Cl) C₂₇H₁₅ClF₃O₅ Reported SDH inhibition (IC₅₀ = 3.9 µM); naphthyloxy group enhances aromatic interactions

*Estimated using ChemDraw/BioByte ClogP.

Key Structural Variations and Implications

Aryl Substituents at Position 3
  • 4-Chlorophenyl (Target Compound) : The electron-withdrawing Cl atom enhances stability and binding to hydrophobic pockets in enzymes .
  • 4-Fluorophenyl (6.2.5) : Smaller size and lower lipophilicity may reduce membrane permeability compared to Cl .
  • Phenyl () : Absence of halogens results in weaker target affinity and faster metabolism.
Ester Groups at Position 7
  • Ethyl Acetate (Target) : Balances solubility and hydrolysis rate. Ethyl esters typically hydrolyze slower than methyl esters, prolonging circulation time.
  • Methyl Acetate (6.2.5) : Faster hydrolysis may limit bioavailability but improve intracellular release of active metabolites .
  • Benzoate () : Bulky aromatic esters resist hydrolysis but may reduce solubility and cellular uptake .
Trifluoromethyl at Position 2
  • The -CF₃ group in the target compound and analogs (e.g., 6.2.5, 6.2.6) enhances metabolic resistance and dipole interactions, critical for enzyme inhibition .

Anticancer Activity

  • The methyl ester analog (6.2.5) showed moderate cytotoxicity against breast cancer (MCF-7) with an IC₅₀ of 12.3 µM, while the carboxylic acid derivative (6.2.6) was less active, highlighting the importance of the ester group for cell penetration .
  • Chromenones with 4-chlorophenyl groups (e.g., ) demonstrated enhanced activity against lung adenocarcinoma (A-549), suggesting the target compound may exhibit similar potency .

Enzyme Inhibition

  • The benzoate ester analog in inhibited shikimate dehydrogenase (SDH) with an IC₅₀ of 3.9 µM, attributed to its naphthyloxy substituent . This suggests that modifying the 7-position with bulkier groups could optimize enzyme binding.

Hydrolytic Stability

  • Ethyl and methyl esters (e.g., ) are hydrolyzed by carboxylic ester hydrolases in 30% DMSO, but trifluoromethyl-substituted chromenones (like the target) may exhibit slower hydrolysis due to steric and electronic effects .

Biological Activity

Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a synthetic compound that belongs to the class of chromenones, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H14ClF3O4
  • Molecular Weight : 388.74 g/mol

The presence of a trifluoromethyl group is significant for enhancing biological activity due to its electron-withdrawing nature, which can improve membrane permeability and metabolic stability .

Antioxidant Activity

Studies have shown that chromenone derivatives exhibit notable antioxidant properties. The presence of the trifluoromethyl group contributes to increased free radical scavenging activity. In vitro assays demonstrated that compounds with similar structures significantly inhibited lipid peroxidation and scavenged free radicals effectively .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : The compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective binding to the active sites of these enzymes. This suggests potential use in treating neurodegenerative diseases like Alzheimer's .
  • Cyclooxygenase (COX) : Inhibition of COX-2 was also observed, which may contribute to anti-inflammatory effects. Compounds with similar structures have demonstrated dual inhibitory effects on COX enzymes, supporting their potential as anti-inflammatory agents .

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney), revealed that this compound exhibits significant cytotoxic effects. The compound's mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further anticancer drug development .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
AChE InhibitionAChE19.2
BChE InhibitionBChE13.2
COX-2 InhibitionCOX-2Moderate
CytotoxicityMCF-7Significant

Table 2: Structure Activity Relationship (SAR)

Compound VariantSubstituentBiological Activity
Ethyl derivative4-ChlorophenylModerate AChE/BChE inhibition
Trifluoromethyl variantIncreased lipophilicityEnhanced membrane permeability

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of chromenone derivatives on neuronal cell lines exposed to oxidative stress. This compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and improving cell viability compared to control groups .

Case Study 2: Anti-inflammatory Effects

In a model of inflammation induced by lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine production significantly. This suggests its potential as an anti-inflammatory agent in conditions such as arthritis or other inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the chromenone core via condensation of 3-hydroxyacetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) .
  • Step 2 : Introduction of the 4-chlorophenyl group via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and AlCl₃ .
  • Step 3 : Trifluoromethylation via nucleophilic substitution with trifluoromethyl iodide and a strong base (e.g., KOtBu) .
  • Step 4 : Etherification at the 7-position using ethyl bromoacetate under alkaline conditions .
    • Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by NMR (¹H/¹³C) and HRMS are critical for verifying intermediate structures .

Q. How do structural features (e.g., trifluoromethyl, 4-chlorophenyl) influence physicochemical properties?

  • Methodological Answer :

  • Trifluoromethyl Group : Enhances lipophilicity (logP ≈ 3.5) and metabolic stability due to electron-withdrawing effects, as observed in similar chromenones .
  • 4-Chlorophenyl Substituent : Contributes to π-π stacking interactions in enzyme binding pockets, validated via docking studies on COX-2 and AChE targets .
  • Ester Linkage : Increases solubility in organic solvents (e.g., DMSO) but may limit bioavailability without prodrug modifications .
    • Analytical Tools : Computational modeling (e.g., DFT for dipole moments) and HPLC for logP determination .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antioxidant Activity : Screened via DPPH/ABTS assays (IC₅₀ ~ 25–50 µM), comparable to ascorbic acid in chromenone analogs .
  • Enzyme Inhibition : Moderate AChE inhibition (IC₅₀ ~ 10 µM) in vitro, linked to the trifluoromethyl group’s interaction with the catalytic triad .
  • Cytotoxicity : Dose-dependent effects in MCF-7 cells (IC₅₀ ~ 15 µM), requiring validation via apoptosis assays (Annexin V/PI staining) .
    • Controls Required : Include reference inhibitors (e.g., donepezil for AChE) and solvent-only controls to rule out assay interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects on COX-2 selectivity .
  • Ester vs. Carboxylic Acid : Hydrolyze the ethyl ester to evaluate solubility-bioactivity trade-offs (e.g., via in vitro hydrolysis with esterases) .
  • Trifluoromethyl Positioning : Compare 2- vs. 6-trifluoromethyl analogs using molecular dynamics simulations (e.g., GROMACS) to predict binding stability .
    • Data Interpretation : Use IC₅₀ ratios (e.g., COX-1/COX-2) to prioritize analogs with reduced off-target effects .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Case Example : Discrepancies in cytotoxicity (IC₅₀ ranges from 15–50 µM across studies):

  • Assay Standardization : Validate using identical cell lines (e.g., MCF-7 from ATCC) and culture conditions (10% FBS, 37°C, 5% CO₂) .
  • Metabolic Interference : Test for P450-mediated metabolism using liver microsomes and NADPH cofactors .
  • Batch Variability : Characterize compound purity (≥95% by HPLC) and confirm stability under assay conditions (e.g., DMSO stock solutions stored at −80°C) .

Q. How to design interaction studies for mechanistic elucidation?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Kinetic Analysis : Perform enzyme kinetics (e.g., Lineweaver-Burk plots for AChE inhibition) to determine inhibition mode (competitive vs. non-competitive) .
  • In Silico Validation : Dock the compound into crystal structures (PDB: 1ACJ for AChE) using AutoDock Vina, followed by MD simulations to assess binding persistence .

Q. What advanced analytical methods characterize degradation products?

  • Methodological Answer :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed acetic acid derivative) using a C18 column and ESI+ mode .
  • Stability Indicating Methods : Develop gradient HPLC methods (e.g., 10–90% acetonitrile in 20 min) to resolve degradants from the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.